molecular formula C7H8ClNO4S2 B1621191 2-chloro-5-(methylsulfonyl)benzenesulfonamide CAS No. 3544-47-6

2-chloro-5-(methylsulfonyl)benzenesulfonamide

Cat. No.: B1621191
CAS No.: 3544-47-6
M. Wt: 269.7 g/mol
InChI Key: BBCWUIJFWBSIJP-UHFFFAOYSA-N
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Description

2-chloro-5-(methylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C7H8ClNO4S2 It is a sulfonamide derivative, characterized by the presence of both chloro and methylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methylsulfonyl)benzenesulfonamide typically involves the chlorination of 5-methylsulfonylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which facilitate the chlorination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced, leading to the formation of different sulfonamide derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-chloro-5-(methylsulfonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylsulfonylbenzenesulfonamide
  • 2-Chloro-3-methylsulfonylbenzenesulfonamide
  • 2-Chloro-6-methylsulfonylbenzenesulfonamide

Uniqueness

2-chloro-5-(methylsulfonyl)benzenesulfonamide is unique due to the specific positioning of the chloro and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-5-methylsulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCWUIJFWBSIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361206
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3544-47-6
Record name 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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